molecular formula C17H10FN3S B2642883 3-[(4-Fluorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile CAS No. 338417-93-9

3-[(4-Fluorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile

Cat. No.: B2642883
CAS No.: 338417-93-9
M. Wt: 307.35
InChI Key: SCDDNLLMXSPMOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[(4-Fluorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile” is a chemical compound with the molecular formula C17H10FN3S . It has an average mass of 307.345 Da and a monoisotopic mass of 307.057953 Da .

Scientific Research Applications

Crystal Structure Analysis and Molecular Docking

The compound 3-[(4-Fluorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile has been a subject of research in various fields. One study focused on the crystal structure and Hirshfeld surface analysis of pyridine derivatives, including those related to the compound . The research also involved density functional theory (DFT) calculations and molecular docking studies, specifically looking at potential inhibitors of Nicotinamidephosphoribosyltransferase (NAMPT), a key enzyme in cancer metabolism (Venkateshan et al., 2019).

Hydrolysis Kinetics

A kinetic investigation into the hydrolysis of aryl(fluoro)(phenyl)-λ6-sulfanenitriles, closely related to the compound of interest, was conducted to understand their behavior in various solvent systems. The study revealed insights into the reaction pathways and mechanisms, detailing the influence of factors like pH, solvent composition, and substituent effects on the rate of hydrolysis (Dong et al., 2001).

Synthesis and Anticancer Activity

Another area of research involved the synthesis of pyrazolo[3,4-d]pyrimidine derivatives and their evaluation for antibacterial activity. This work is closely related to the structural framework of the compound in discussion and provides insights into the potential biological activities and applications of such compounds (Rostamizadeh et al., 2013).

Molecular Docking and Antioxidant Activity

Research on 3(2h)-one pyridazinone derivatives, which share structural features with the compound of interest, has also been conducted. The studies involved synthesis, molecular docking, and evaluation of antioxidant activity, providing insights into the therapeutic potential and molecular interactions of these compounds (Mehvish & Kumar, 2022).

Properties

IUPAC Name

3-(4-fluorophenyl)sulfanyl-6-phenylpyridazine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10FN3S/c18-14-6-8-15(9-7-14)22-17-13(11-19)10-16(20-21-17)12-4-2-1-3-5-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDDNLLMXSPMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C(=C2)C#N)SC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.